molecular formula C19H26N2O4S B5154877 4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine

4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine

Cat. No. B5154877
M. Wt: 378.5 g/mol
InChI Key: WKNMXOZOODQJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine has potential applications in various fields of scientific research. It has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory activity and has shown potential in reducing inflammation in various animal models. Additionally, it has been studied for its potential use as a therapeutic agent for Alzheimer's disease and has shown promising results in improving cognitive function in animal models.

Mechanism of Action

The mechanism of action of 4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine in lab experiments is its potential for use as a therapeutic agent for various diseases. Its anti-tumor and anti-inflammatory activities make it a promising candidate for the development of new therapies. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound before it can be used in clinical trials.

Future Directions

There are several future directions for research on 4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine. One direction is to further study its anti-tumor activity and determine its potential for use in cancer therapy. Another direction is to investigate its potential for use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans.

Synthesis Methods

The synthesis of 4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine involves several chemical reactions. The first step involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with 4-(4-aminobutoxy)thiophenol to form 4-(4-butoxythiophenyl)benzoyl chloride. The third step involves the reaction of 4-(4-butoxythiophenyl)benzoyl chloride with 1-(methoxyacetyl)-4-piperidinol to form 4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine.

properties

IUPAC Name

2-methoxy-1-[4-[4-(thiomorpholine-4-carbonyl)phenoxy]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-24-14-18(22)20-8-6-17(7-9-20)25-16-4-2-15(3-5-16)19(23)21-10-12-26-13-11-21/h2-5,17H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNMXOZOODQJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{[1-(Methoxyacetyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.